5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

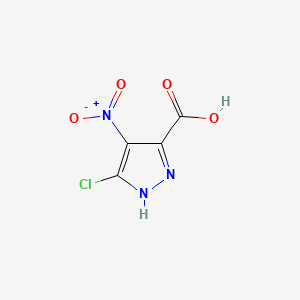

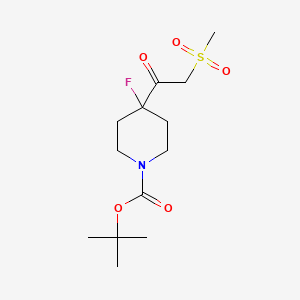

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C4H2ClN3O4 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms . More detailed structural analysis may require crystallographic studies .Chemical Reactions Analysis

Pyrazoles, including this compound, are involved in a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 191.53 . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications

Synthesis of Derivatives and Heterocycles

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid is used in the synthesis of various derivatives and heterocycles. For instance, it undergoes reactions to yield ester or amide derivatives, nitrile, and anilino-pyrazole acid derivatives, which are essential in the preparation of functionalized pyrazole derivatives and bicyclic ensembles (Savosik et al., 2006).

Cross-Coupling Reactions

The compound is utilized as a precursor in Sonogashira-type cross-coupling reactions with alkynes, leading to the formation of condensed pyrazoles, which have applications in various chemical syntheses (Arbačiauskienė et al., 2011).

Nonlinear Optical Materials

This compound derivatives have potential applications as nonlinear optical (NLO) materials. Their optical nonlinearity, studied through the open-aperture z-scan technique, indicates their suitability for optical limiting applications (Chandrakantha et al., 2013).

Molecular Docking Studies

Recent research includes molecular docking studies of derivatives of this compound to predict binding interactions with target proteins, which is valuable in drug discovery and development (Reddy et al., 2022).

Antimicrobial and Antioxidant Activities

Certain derivatives synthesized from this compound have shown antimicrobial and antioxidant activities, making them potential candidates for use in pharmaceuticals and healthcare products (Umesha et al., 2009).

Safety and Hazards

The safety information available indicates that 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid may pose certain hazards. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which include this compound, are often used as building blocks in the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .

Mode of Action

It’s worth noting that nitro-containing compounds like this one can undergo reduction reactions in biological systems, potentially leading to the formation of reactive species that can interact with cellular targets .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it is plausible that multiple pathways could be affected .

Pharmacokinetics

The solubility of similar compounds can increase in certain mediums due to the possible protonation of the heterocycle nitrogen atom .

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Properties

IUPAC Name |

5-chloro-4-nitro-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O4/c5-3-2(8(11)12)1(4(9)10)6-7-3/h(H,6,7)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKVXGMVUHWVIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)

![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)